2,3-Difluoropyridine-4-boronic acid
Overview
Description
2,3-Difluoropyridine-4-boronic acid is a fluorinated pyridine derivative with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block for the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) to produce 2,5-difluoropyridine .
Industrial Production Methods: Industrial production of 2,3-Difluoropyridine-4-boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoropyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
2,3-Difluoropyridine-4-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar in structure but lacks the boronic acid group.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution pattern.
2,3-Dichloropyridine-4-boronic acid: Contains chlorine atoms instead of fluorine.
Uniqueness: 2,3-Difluoropyridine-4-boronic acid is unique due to the combination of fluorine atoms and the boronic acid group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
(2,3-difluoropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFUOGGCMPGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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